

voclosporin protein binding volume distribution

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Compound Focus: Voclosporin

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Pharmacokinetic Parameters of Voclosporin

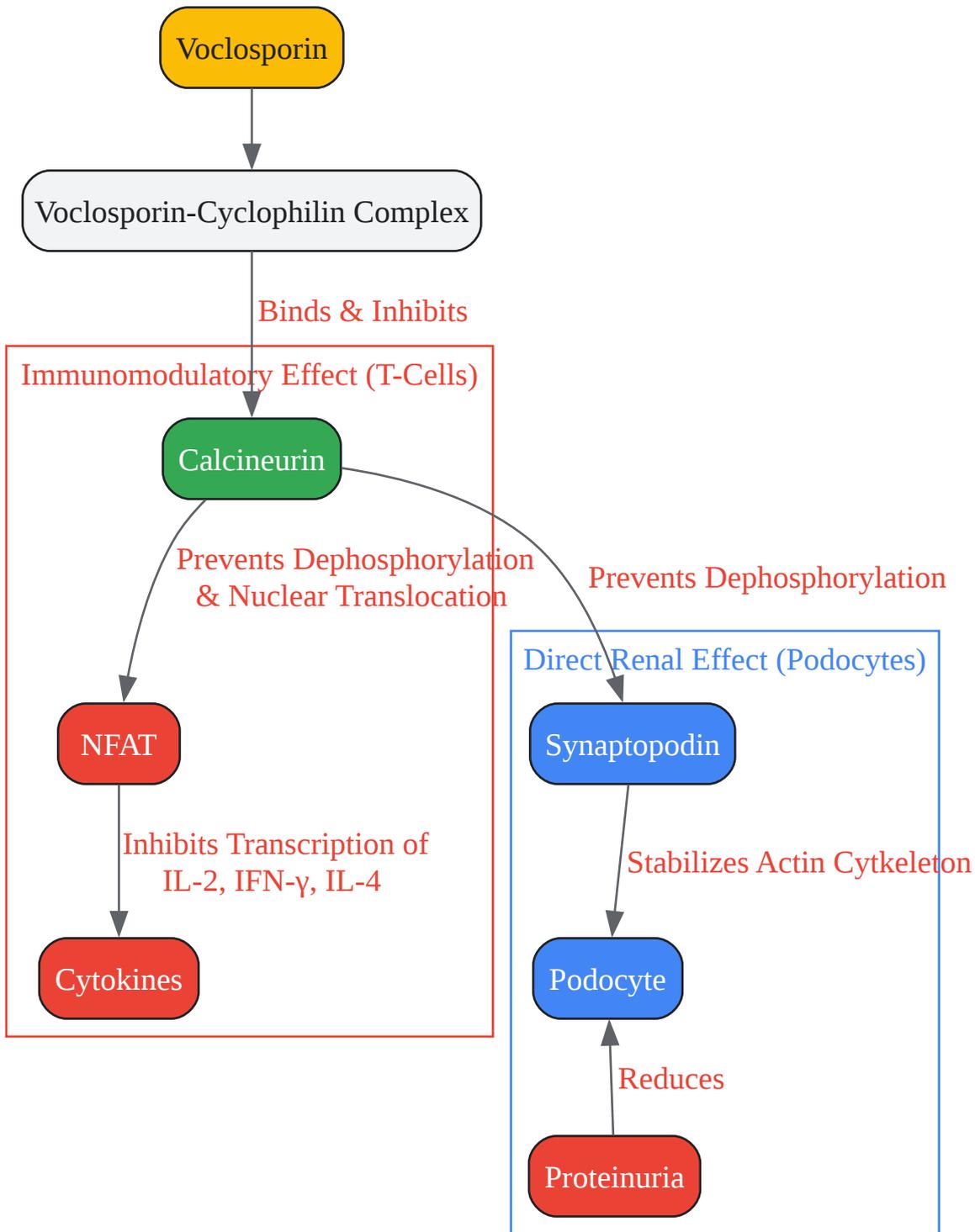
The table below summarizes the key quantitative pharmacokinetic data for **voclosporin**.

Parameter	Value	Notes & Clinical Implications
Protein Binding	~97% [1] [2] [3]	High binding to plasma proteins; potential for drug interactions.
Apparent Volume of Distribution (Vd)	2,154 L [1] [2] [4]	Large Vd indicates extensive tissue distribution beyond the blood plasma.
Bioavailability	~50% (predicted) [4]	Absolute bioavailability not officially stated; estimated based on similarity to cyclosporine.
Time to Peak Concentration (Tmax)	1.5 hours (median); range 1-4 hours [1] [5]	Rapid absorption when taken on an empty stomach.
Clearance	63.6 L/h (mean apparent steady-state) [1] [2]	Reduced in patients with hepatic or renal impairment [1].
Elimination Half-Life	~30 hours (average terminal) [1] [2]	The dominant half-life at therapeutic levels is shorter, around 7 hours, supporting twice-daily dosing [4].

Parameter	Value	Notes & Clinical Implications
Route of Elimination	Feces (~88%); Urine (~2%) [1]	Primarily metabolized by CYP3A4; a major metabolite is 8-fold less potent [1] [2].

Mechanism of Action and Pharmacodynamics

Voclosporin is a structural analog of cyclosporine A but with a modified amino acid residue that confers a higher binding affinity for cyclophilin A and more potent inhibition of calcineurin [1] [2] [6]. Its mechanism involves dual immunomodulatory and direct renal protective effects, as illustrated below.



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Dual pathways of **voclosporin**: inhibits T-cell activation and stabilizes podocytes.

This dual pathway underpins the drug's efficacy in lupus nephritis by simultaneously suppressing the underlying autoimmune activity and directly protecting the kidney's filtration barrier to reduce proteinuria [2] [6].

Experimental Protocols for Key Assays

For researchers investigating **voclosporin**'s properties, here are methodologies for critical experiments.

Molecular Docking to Determine Binding Affinity

This protocol is used to study **voclosporin**'s interaction with targets like calcineurin or acetylcholinesterase (AChE) [7].

- **Protein Preparation:** Obtain the 3D crystal structure of the target protein (e.g., AChE, PDB ID: 7E3D) from the RCSB Protein Data Bank. Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
- **Ligand Preparation:** Retrieve the 3D chemical structure of **voclosporin** (and comparator molecules like cyclosporine A) from the PubChem database. Optimize the geometry and assign appropriate charges.
- **Docking Simulation:** Perform molecular docking using software like AutoDock Vina (integrated into CB-Dock2). Define the binding pocket on the target protein and run the docking simulation to predict the binding pose and calculate the binding affinity (typically in kcal/mol).
- **Analysis:** Analyze the resulting complexes to identify key molecular interactions (hydrogen bonds, hydrophobic interactions) and compare binding affinities between different ligands.

In Vitro AChE Inhibition Assay

This Ellman's method measures **voclosporin**'s direct inhibitory effect on AChE enzyme activity [7].

- **Reagent Preparation:**
 - Prepare acetylthiocholine iodide (ATC) as the substrate.
 - Prepare 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogenic agent.
 - Prepare a solution of AChE enzyme from electric eel or human recombinant source.
 - Prepare **voclosporin** in a range of concentrations dissolved in an appropriate solvent (e.g., DMSO).
- **Reaction:**

- In a cuvette or microplate well, mix phosphate buffer (pH 8.0), DTNB, AChE enzyme, and the **voclosporin** solution (or vehicle control).
- Pre-incubate the mixture for a few minutes.
- Initiate the reaction by adding the substrate (ATC).
- **Measurement and Analysis:**
 - Immediately monitor the increase in absorbance at 412 nm over 5-10 minutes using a spectrophotometer. This measures the yellow anion 5-thio-2-nitrobenzoate produced from the reaction of DTNB with thiocholine, which is hydrolyzed from ATC by AChE.
 - Calculate the rate of reaction for each inhibitor concentration. Plot the inhibition percentage versus the log of inhibitor concentration to determine the IC₅₀ value.

Clinical Pharmacology and Practical Implications

The pharmacokinetic profile of **voclosporin** directly impacts its clinical use.

- **High Protein Binding and Drug Interactions:** The high protein binding (~97%) makes **voclosporin's** disposition susceptible to drug interactions. It is a substrate of CYP3A4 and P-glycoprotein (P-gp) [2] [3]. Concomitant use with **strong CYP3A4 inhibitors** (e.g., ketoconazole) is contraindicated, and dosage reduction is required with **moderate inhibitors** (e.g., fluconazole, verapamil) [2] [3]. Conversely, co-administration with **strong CYP3A4 inducers** (e.g., rifampin) should be avoided as they can reduce **voclosporin** exposure and efficacy [2] [3].
- **Large Volume of Distribution and Dosing:** The large volume of distribution (2,154 L) reflects extensive distribution into tissues, including red blood cells [1] [2]. This contributes to a long terminal half-life but does not require therapeutic drug monitoring due to the drug's predictable pharmacokinetic-pharmacodynamic relationship [2] [4] [6]. The recommended dose is 23.7 mg twice daily without a loading dose, taken on an empty stomach to ensure consistent absorption [2] [3].

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